N-[bis(4-methoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
N-[bis(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12(19)18-17(13-4-8-15(20-2)9-5-13)14-6-10-16(21-3)11-7-14/h4-11,17H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKJIVPNHTWESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(4-methoxyphenyl)methyl]acetamide typically involves the reaction of 4-methoxybenzyl chloride with acetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
4-Methoxybenzyl chloride+AcetamideNaOH, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[bis(4-methoxyphenyl)methyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
N-[bis(4-methoxyphenyl)methyl]acetamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[bis(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physical Properties
| Compound Name | Core Structure | Melting Point (°C) | Yield (%) | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| N-[bis(4-methoxyphenyl)methyl]acetamide | Bis(4-methoxyphenyl)methyl | Not reported | 60 | ~505.56 (calc.) | Electron-rich, steric hindrance |
| N-(5,6-bis(4-methoxyphenyl)-2-oxo-2H-pyran-3-yl)acetamide (24 ) | Pyran ring with bis(4-methoxyphenyl) | 222–224 | 63 | 423.44 | Oxo-pyran core enhances rigidity |
| 2-[3,4-Bis(4-methoxyphenyl)isoxazol-5-yl]-N-hexylacetamide (6a ) | Isoxazole-linked bis(4-methoxyphenyl) | Not reported | 70 | ~535.62 | Fluorescent dansyl group |
| N-(4-Methoxyphenyl)-2-(4-morpholinylquinazoline-2-sulfonyl)acetamide (40 ) | Quinazoline-sulfonyl | Not reported | Not reported | ~473.52 | Anti-cancer activity |
Key Observations :
- Steric and Electronic Effects : The bis(4-methoxyphenyl) group in the target compound introduces significant steric hindrance, reflected in moderate synthesis yields (60% for 3ai vs. 91% for fluorophenyl analog 3aj ) .
- Thermal Stability : Compound 24 exhibits a high melting point (222–224°C), likely due to its rigid pyran ring, whereas the target compound’s melting point remains unreported .
- Fluorescence : Derivatives like 6a incorporate dansyl sulfonamide groups, enabling applications in fluorescent probes, a feature absent in the target compound .
Q & A
Synthesis and Optimization
Basic: What are the common synthetic routes for preparing N-[bis(4-methoxyphenyl)methyl]acetamide? The synthesis typically involves multi-step reactions starting with protection of 4-methoxyphenyl groups. A common approach includes:
Benzylation/Oxidation : Reacting 4-methoxybenzaldehyde with acetamide derivatives via reductive amination or nucleophilic substitution.
Intermediate Functionalization : Introducing the bis(4-methoxyphenyl)methyl group using coupling agents like DCC (dicyclohexylcarbodiimide) under anhydrous conditions .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product.
Advanced: How can reaction conditions be optimized to minimize byproducts during the introduction of the bis(4-methoxyphenyl)methyl group?
- Temperature Control : Maintain ≤0°C during sensitive steps (e.g., acylation) to prevent hydrolysis .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce side reactions .
Structural Characterization
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), acetamide (-NHCO-, δ ~2.1 ppm), and aromatic protons (δ ~6.8–7.2 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 342.2) and purity (>95%) .
Advanced: How can overlapping signals in NMR spectra be resolved for derivatives with multiple aromatic substituents?
- 2D NMR (COSY, HSQC) : Differentiate adjacent protons and assign carbon environments.
- Variable Temperature NMR : Reduce signal broadening caused by hindered rotation of the bis(4-methoxyphenyl) group .
Biological Activity Evaluation
Basic: What in vitro assays are suitable for screening the bioactivity of this compound?
- Cytotoxicity (MTT Assay) : Test against cancer cell lines (e.g., MCF-7, HCT-116) with IC₅₀ calculations .
- Enzyme Inhibition : Assess binding to kinases or proteases via fluorescence polarization .
Advanced: How can target engagement be validated for mechanism-of-action studies?
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified proteins.
- CRISPR-Cas9 Knockout Models : Confirm phenotypic rescue in target-deficient cell lines .
Stability and Solubility
Basic: What factors influence the stability of this compound in solution?
- pH Sensitivity : Degrades under strongly acidic/basic conditions (pH <3 or >10).
- Light Exposure : Store in amber vials to prevent photodegradation of methoxy groups .
Advanced: Which formulation strategies improve aqueous solubility for in vivo studies?
- Nanoparticle Encapsulation : Use PLGA or liposomes to enhance bioavailability.
- Co-solvent Systems : Optimize PEG 400/water mixtures for parenteral administration .
Addressing Data Contradictions
Basic: How should researchers resolve discrepancies in reported bioactivity data?
- Dose-Response Replication : Repeat assays across multiple labs with standardized protocols.
- Cell Line Authentication : Use STR profiling to confirm model validity .
Advanced: What statistical approaches validate conflicting structure-activity relationships (SAR)?
- Multivariate Analysis (PCA, PLS) : Corrogate electronic (Hammett σ) and steric (Taft) parameters with activity trends.
- Bayesian Machine Learning : Train models on heterogeneous datasets to predict outliers .
Analytical Method Development
Basic: What HPLC conditions are recommended for purity analysis?
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of acetonitrile/0.1% TFA in water (30→70% over 20 min) .
Advanced: How can degradation products be identified and quantified?
- LC-MS/MS with MRM : Monitor fragment ions specific to hydrolyzed byproducts.
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to profile impurities .
Safety and Handling
Basic: What precautions are necessary when handling this compound in the lab?
- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during weighing and synthesis to prevent inhalation .
Advanced: How should waste containing this compound be deactivated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
